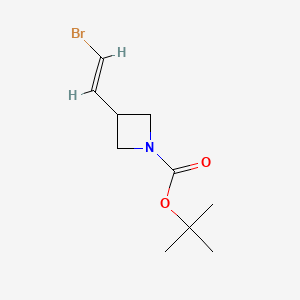
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.16 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of azetidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Azetidine derivatives with various functional groups.
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex azetidine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Azetidine derivatives have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is primarily related to its ability to undergo chemical transformations that modify its structure and reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the azetidine ring can interact with various molecular targets, influencing biological pathways and processes .
Comparación Con Compuestos Similares
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity and chemical properties. Compared to tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate, the bromoethenyl derivative has a more extended conjugated system, which can influence its electronic properties and reactivity. The presence of the azetidine ring in all these compounds provides a common structural motif, but the variations in substituents lead to differences in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H16BrNO2 |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-2-bromoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4-5,8H,6-7H2,1-3H3/b5-4+ |
Clave InChI |
KGPDEZLRZUJFBL-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C1)/C=C/Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



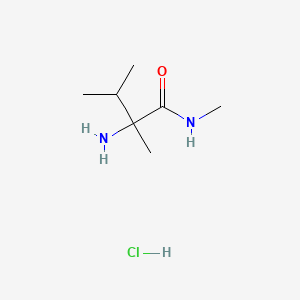
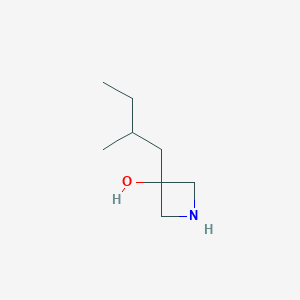

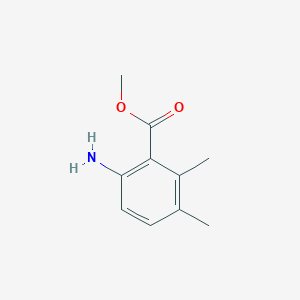
![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
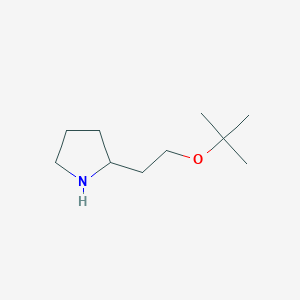
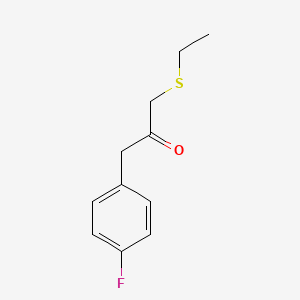
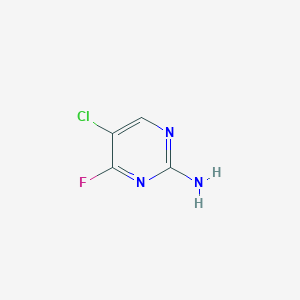
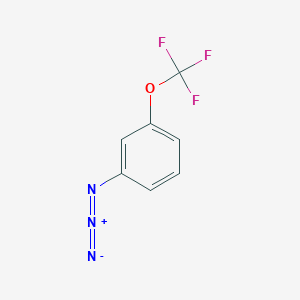


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
